

# An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline Hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromo-4,6-difluoroaniline  
hydrobromide

**Cat. No.:** B1302586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-4,6-difluoroaniline hydrobromide** is a halogenated aniline derivative that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring bromine and fluorine substituents on the aniline ring, imparts specific reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical data of **2-Bromo-4,6-difluoroaniline hydrobromide**.

## Molecular Structure and Properties

The structural integrity and resulting chemical behavior of **2-Bromo-4,6-difluoroaniline hydrobromide** are fundamental to its utility in synthetic chemistry.

## Molecular Identifiers

A summary of the key identifiers for **2-Bromo-4,6-difluoroaniline hydrobromide** is presented in the table below.

Identifier	Value
CAS Number	101471-20-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> F <sub>2</sub> N <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	288.92 g/mol <a href="#">[1]</a>
IUPAC Name	2-bromo-4,6-difluoroaniline;hydrobromide
InChI	InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H
InChIKey	OYZFQVSHRSBJIJ-UHFFFAOYSA-N
Canonical SMILES	C1=C(C=C(C(=C1F)N)Br)F.Br

## Physicochemical Properties

The physicochemical properties of the parent compound, 2-Bromo-4,6-difluoroaniline, are often reported and provide insight into the characteristics of the hydrobromide salt.

Property	Value (for 2-Bromo-4,6-difluoroaniline)
CAS Number	444-14-4 <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	208.00 g/mol <a href="#">[4]</a>
Appearance	White to off-white solid <a href="#">[2]</a>
Melting Point	41-42 °C <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	208 °C at 760 mmHg <a href="#">[2]</a>
Solubility	Insoluble in water; soluble in methanol. The hydrobromide salt is expected to have higher water solubility.

## Synthesis and Experimental Protocols

The synthesis of **2-Bromo-4,6-difluoroaniline hydrobromide** typically involves the bromination of a suitable difluoroaniline precursor, followed by salt formation with hydrobromic acid. While a specific detailed protocol for the hydrobromide salt is not readily available in the literature, a general synthetic approach can be outlined based on the synthesis of the parent aniline and related compounds.

## Synthesis of 2-Bromo-4,6-difluoroaniline

A common method for the synthesis of the parent aniline involves the direct bromination of 2,4-difluoroaniline.

Experimental Protocol:

- **Dissolution:** Dissolve 2,4-difluoroaniline in a suitable solvent, such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine ( $\text{Br}_2$ ) in the same solvent to the aniline solution at a controlled temperature, typically below 25 °C.
- **Reaction:** Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow the reaction to proceed to completion.
- **Work-up:** Quench the reaction by adding a reducing agent like sodium thiosulfate to remove excess bromine. Neutralize the acid with a base, such as aqueous sodium carbonate.
- **Extraction:** Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate it under reduced pressure. The crude product can be further purified by techniques such as steam distillation or column chromatography to yield pure 2-Bromo-4,6-difluoroaniline.

## Formation of the Hydrobromide Salt

The hydrobromide salt is subsequently prepared by treating the purified 2-Bromo-4,6-difluoroaniline with hydrobromic acid.

Experimental Protocol:

- Dissolution: Dissolve the purified 2-Bromo-4,6-difluoroaniline in a suitable organic solvent.
- Acidification: Add a stoichiometric amount of hydrobromic acid (HBr), either as an aqueous solution or as a solution in a compatible solvent.
- Precipitation: The hydrobromide salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
- Isolation: Collect the solid precipitate by filtration.
- Drying: Wash the collected solid with a cold, non-polar solvent to remove any residual impurities and then dry it under vacuum to obtain **2-Bromo-4,6-difluoroaniline hydrobromide**.

## Analytical Data

Spectroscopic data is crucial for the characterization and quality control of **2-Bromo-4,6-difluoroaniline hydrobromide**. The following data is primarily for the parent aniline, but the key spectral features are expected to be present in the hydrobromide salt as well, with some shifts due to the protonation of the amine group.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Nucleus

#### Expected Chemical Shifts (ppm) and Coupling Patterns

##### <sup>1</sup>H NMR

Aromatic protons will appear as multiplets in the aromatic region. The NH<sub>2</sub> protons will appear as a broad singlet, which would be expected to shift downfield in the hydrobromide salt (as NH<sub>3</sub><sup>+</sup>).

##### <sup>13</sup>C NMR

The spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring. The carbon atoms attached to fluorine will exhibit C-F coupling.

## Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	The amine group of the aniline will show characteristic stretches in the 3300-3500 cm <sup>-1</sup> region. In the hydrobromide salt, the N-H stretches of the ammonium group will be broader and shifted.
C-Br Stretch	A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region.
C-F Stretch	Strong absorptions corresponding to the carbon-fluorine bonds will be present.
Aromatic C=C Stretch	Peaks in the 1450-1600 cm <sup>-1</sup> region are indicative of the aromatic ring.

## Mass Spectrometry (MS)

The mass spectrum of the parent compound, 2-Bromo-4,6-difluoroaniline, would show a molecular ion peak ( $M^+$ ) at m/z corresponding to its molecular weight (208.00 g/mol). A characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Electron ionization mass spectrometry data is available for 2-Bromo-4,6-difluoroaniline[5].

## Molecular Structure Visualization

The following diagram illustrates the molecular structure of **2-Bromo-4,6-difluoroaniline hydrobromide**.

Caption: Molecular structure of **2-Bromo-4,6-difluoroaniline hydrobromide**.

## Applications in Research and Development

**2-Bromo-4,6-difluoroaniline hydrobromide** is a versatile intermediate with applications in various fields:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of complex organic molecules with potential biological activity. The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.
- **Agrochemical Development:** This compound is utilized in the preparation of novel herbicides and fungicides.
- **Material Science:** It is employed in the synthesis of advanced materials, including polymers and dyes, where the halogen substituents can fine-tune the material's properties.

## Safety and Handling

**2-Bromo-4,6-difluoroaniline hydrobromide** should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Bromo-4,6-difluoroaniline hydrobromide** is a key synthetic intermediate with a well-defined molecular structure that lends itself to a variety of chemical transformations. This guide provides essential technical information for researchers and developers working with this compound, facilitating its effective use in the synthesis of new and valuable molecules. While much of the detailed analytical data is reported for the parent aniline, the information presented here forms a solid foundation for the handling, characterization, and application of the hydrobromide salt.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 101471-20-9 Cas No. | 2-Bromo-4,6-difluoroaniline hydrobromide | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 6. 2-Bromo-4,6-difluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. 2-Bromo-4,6-difluoroaniline | 444-14-4 | FB105426 [biosynth.com]
- 8. 2-Bromo-4,6-difluoroaniline | 444-14-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302586#2-bromo-4-6-difluoroaniline-hydrobromide-molecular-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)